1H-1,2,4-Triazole-3,5-diamine, N,N-diméthyl-

Vue d'ensemble

Description

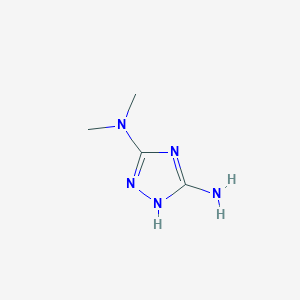

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is a chemical compound characterized by its triazole ring structure and amino functional groups. This white crystalline solid is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Applications De Recherche Scientifique

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

Mécanisme D'action

Target of Action

The primary target of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-, also known as 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine, is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, thereby affecting the replication and transcription processes within the cell .

Mode of Action

The compound interacts with its target by inhibiting the process of DNA synthesis . This inhibition results in the disruption of DNA replication and transcription, which are crucial for cell division and protein synthesis .

Biochemical Pathways

The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the normal functioning of the cell, leading to a halt in cell division and protein synthesis . The downstream effects include the disruption of cell growth and proliferation, which can lead to cell death .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it is soluble in water , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of DNA synthesis . This can lead to cell death, making the compound potentially useful as an antitumor agent in the treatment of various cancers .

Action Environment

The action of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s stability, efficacy, and action could be affected by changes in these environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known to inhibit DNA synthesis, which suggests that it interacts with enzymes and proteins involved in DNA replication

Cellular Effects

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has been reported to have systemic effects on humans when administered intravenously, including leukopenia (reduced white blood cell count) and thrombocytopenia (reduced blood platelet count) . These effects suggest that this compound may influence cell function and cellular metabolism, possibly through impact on cell signaling pathways and gene expression .

Molecular Mechanism

As an inhibitor of DNA synthesis, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be air sensitive and reacts with acids and oxidizing agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- typically involves the reaction of 1H-1,2,4-triazole-3,5-diamine with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Formation of corresponding triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

1H-1,2,4-Triazole-3,5-diamine: A closely related compound with similar structural features but lacking the dimethyl substitution.

3-Amino-1,2,4-triazole: Another triazole derivative with a single amino group, used in various chemical and biological applications.

5-Aminotetrazole: A tetrazole derivative with similar reactivity and applications in chemistry and industry.

Uniqueness: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is unique due to its dimethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development .

Activité Biologique

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- (commonly referred to as DMTriazole) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

DMTriazole has the molecular formula and is characterized by a triazole ring that contributes to its biological activity. The structure is shown below:

Antifungal Activity

Research indicates that DMTriazole exhibits potent antifungal activity. A study reported its effectiveness against various strains of Candida and Aspergillus, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole. For instance:

| Fungal Strain | MIC (μg/mL) | Standard Drug | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Aspergillus fumigatus | 0.0312 | Voriconazole | 0.5 |

These findings suggest that DMTriazole could serve as a lead compound for developing new antifungal therapies .

Antibacterial Activity

DMTriazole has also demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown high efficacy against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (μg/mL) | Standard Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.125 | Ampicillin | 0.5 |

| Escherichia coli | 0.25 | Ciprofloxacin | 0.75 |

The compound’s ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Anticancer Activity

DMTriazole has shown promise in cancer research as well. In studies involving various cancer cell lines, including pancreatic cancer (PANC1) and breast cancer (MDA-MB-231), DMTriazole exhibited IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (μM) |

|---|---|

| PANC1 | 19 |

| MDA-MB-231 | 12 |

These results highlight the potential of DMTriazole as an anticancer agent with low cytotoxic effects on normal cells .

The biological activity of DMTriazole is primarily attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : DMTriazole acts as a reversible inhibitor of certain enzymes involved in cellular metabolism and signaling pathways.

- DNA Interaction : Similar compounds have been shown to bind DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Antifungal Mechanism : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, compromising their integrity and function .

Case Studies

A notable case study involved the synthesis and evaluation of DMTriazole derivatives for their biological activities. These derivatives were tested against resistant strains of bacteria and fungi, demonstrating enhanced potency compared to the parent compound.

Study Highlights:

- Synthesis : Various derivatives were synthesized using microwave-assisted methods.

- Testing : Each derivative was evaluated for antifungal and antibacterial activity.

- Results : Several derivatives exhibited improved MIC values compared to DMTriazole itself.

This study underscores the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308673 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-33-9 | |

| Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC207095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.